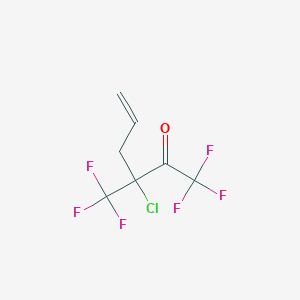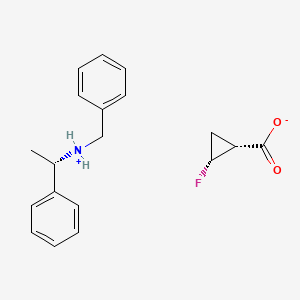![molecular formula C14H7ClF3NO2 B6311272 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97% CAS No. 2088942-70-3](/img/structure/B6311272.png)
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is a compound of the oxazepinone class with a wide range of properties and applications. It has been studied extensively in the scientific research community due to its unique properties and potential for application in a wide range of fields.
Wissenschaftliche Forschungsanwendungen
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). It has also been used as a model compound for the study of the structure and reactivity of oxazepinones. Additionally, it has been used as a starting material for the synthesis of a range of other compounds, including drugs, antibiotics, and pesticides.
Wirkmechanismus
The mechanism of action of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is not fully understood. However, it is known to be a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). Additionally, it is believed to act as a substrate for the formation of a range of other compounds, including drugs, antibiotics, and pesticides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) are not well understood. However, it is known to be a substrate for the synthesis of a range of compounds, including antitumor agents and inhibitors of the human immunodeficiency virus (HIV). Additionally, it is believed to act as a substrate for the formation of a range of other compounds, including drugs, antibiotics, and pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) has a number of advantages and limitations when used in lab experiments. Its low cost and availability make it an attractive substrate for a range of synthetic reactions. Additionally, it is relatively stable and easy to handle, making it suitable for use in a wide range of experiments. However, its reactivity can be unpredictable and it can be difficult to control, making it unsuitable for some experiments.
Zukünftige Richtungen
The potential future directions for research on 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) are numerous. Further research could focus on the synthesis of novel compounds using this compound as a substrate. Additionally, further research could be conducted into the biochemical and physiological effects of the compound. Additionally, further research could be conducted into the use of the compound in drug development, as well as its potential use as an antibiotic or pesticide. Finally, further research could focus on the optimization of the synthesis method and the development of new methods for the synthesis of this compound.
Synthesemethoden
The synthesis of 3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) is a multi-step process. It begins with the reaction of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) with trifluoroacetic anhydride in dichloromethane. This reaction produces 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (97%) trifluoroacetate, which is then hydrolyzed with aqueous sodium hydroxide to yield the desired product.
Eigenschaften
IUPAC Name |
9-chloro-3-(trifluoromethyl)-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-8-2-3-9-12(6-8)21-11-4-1-7(14(16,17)18)5-10(11)19-13(9)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSUQRDTMRMTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C3=C(O2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)







![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


